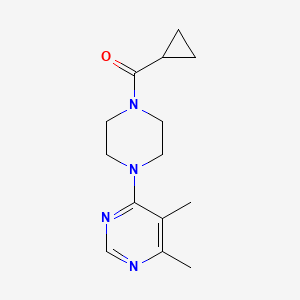

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine” is a chemical compound that is part of a class of compounds known as phthalazinone derivatives . It is related to a particular phthalazinone derivative that has been implicated in the signaling of DNA damage through its ability to recognize and rapidly bind to DNA single or double strand breaks . This compound is associated with a variety of DNA-related functions including gene amplification, cell division, differentiation, apoptosis, DNA base excision repair and also effects on telomere length and chromosome stability .

Synthesis Analysis

The synthesis of “4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine” involves a method of synthesizing 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one from 2-carboxybenzaldehyde . This method comprises the steps of crystallizing 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one (compound A) from a solvent .Molecular Structure Analysis

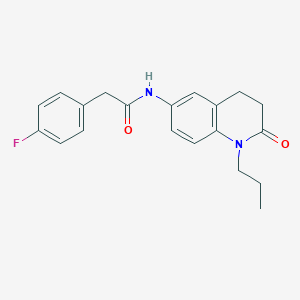

The molecular structure of “4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine” is complex. It contains a total of 54 bonds, including 32 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 4 double bonds, and 12 aromatic bonds . It also includes 1 three-membered ring, 3 six-membered rings, 1 secondary amide (aromatic), and 1 tertiary amide (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving “4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine” are complex and involve multiple steps. The DNA-bound, activated PARP utilizes NAD to synthesize poly (ADP-ribose) on a variety of nuclear target proteins, including topoisomerase, histones and PARP itself .Wissenschaftliche Forschungsanwendungen

Cyclization Reactions and Derivative Synthesis

Cyclization reactions involving aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with methyl anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate lead to the production of various derivatives, showcasing the compound's utility in synthesizing complex chemical structures. These reactions produce 2-amino-3,4-dihydroquinazolin-4-one, 2-aminoquinazoline, and 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione derivatives, highlighting its versatility in chemical synthesis (Shikhaliev et al., 2008).

Antimicrobial Agent Synthesis

The compound serves as a precursor in the synthesis of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols, demonstrating excellent yields. These compounds were evaluated for their antibacterial and antifungal activities, showcasing the potential of derivatives in contributing to the development of new antimicrobial agents (Aggarwal et al., 2013).

Antibacterial and Anticancer Properties

A solvent-free synthesis approach was employed to produce 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles, which were then evaluated for their in vitro antibacterial activity and cytotoxicity against human leukemia cells. This study indicates the compound's relevance in the discovery of new antibacterial and anticancer agents (Aggarwal et al., 2014).

Novel Anticancer and Anti-5-lipoxygenase Agents

Derivatives of the compound were synthesized and assessed for their anticancer and anti-5-lipoxygenase activities. The study highlighted the compound's utility in generating bioactive derivatives with potential therapeutic applications, underscoring its importance in medicinal chemistry research (Rahmouni et al., 2016).

Crystal Structure Analysis

The crystal structure of related derivatives has been analyzed to understand their molecular conformation better. Such studies are crucial for the rational design of drugs and materials, providing insights into the molecular arrangements that govern the properties of the compound (Ozbey et al., 2001).

Wirkmechanismus

Target of Action

The primary target of 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine is the mammalian enzyme PARP (Poly ADP-ribose polymerase) . This enzyme has been implicated in the signaling of DNA damage through its ability to recognize and rapidly bind to DNA single or double strand breaks .

Mode of Action

The compound interacts with its target, PARP, by inhibiting its activity . This inhibition disrupts the normal function of PARP, which includes a variety of DNA-related functions such as gene amplification, cell division, differentiation, apoptosis, DNA base excision repair, and effects on telomere length and chromosome stability .

Biochemical Pathways

The inhibition of PARP by 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine affects the DNA repair pathways . PARP is known to play a crucial role in the formation of poly (ADP-ribose) chains within the cellular nucleus, which are important for DNA repair . Therefore, the inhibition of PARP can lead to the disruption of these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of the action of 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine are primarily related to its inhibitory effect on PARP. This leads to disruption in DNA repair mechanisms, potentially leading to cell death . This property is particularly useful in the context of cancer treatment, where the aim is to induce cell death in cancerous cells .

Eigenschaften

IUPAC Name |

cyclopropyl-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-10-11(2)15-9-16-13(10)17-5-7-18(8-6-17)14(19)12-3-4-12/h9,12H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPBUFVEIIOGLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N2CCN(CC2)C(=O)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-{[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2819330.png)

![Ethyl [5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2819335.png)

![4,4,6,6-Tetramethyl-1-oxaspiro[2.3]hexane](/img/structure/B2819340.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2819342.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2819343.png)

![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2819348.png)